molecular formula C10H12OS B13707904 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

Katalognummer: B13707904
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: VPAPYOSDIQGXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:

    Starting Materials: 2,2-dimethyl-1,3-dithiane and a suitable aryl halide.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions, where the benzothiophene ring can be functionalized using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Br₂, HNO₃

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: The parent compound, known for its presence in various natural products and pharmaceuticals.

    2,3-Dihydrobenzothiophene: A reduced form of benzothiophene with different reactivity.

    6-Methylbenzothiophene: A methylated derivative with distinct chemical properties.

Uniqueness

6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups and the dihydrobenzothiophene core can confer unique properties compared to other benzothiophene derivatives.

Eigenschaften

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one

InChI

InChI=1S/C10H12OS/c1-10(2)5-3-7-4-6-12-8(7)9(10)11/h4,6H,3,5H2,1-2H3

InChI-Schlüssel

VPAPYOSDIQGXGV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=C(C1=O)SC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.